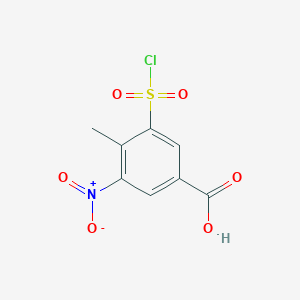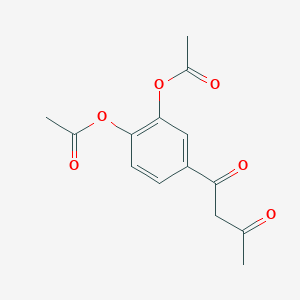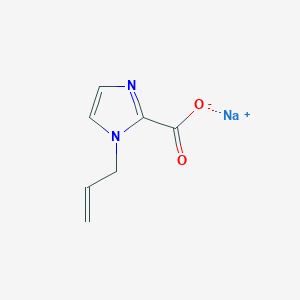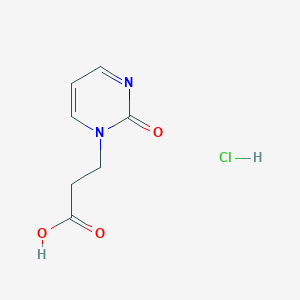 2-(4-Chlorophényl)éthylamine CAS No. 1042591-77-4"
>
2-(4-Chlorophényl)éthylamine CAS No. 1042591-77-4"
>
2-(4-Chlorophényl)éthylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Compounds of the 4-chlorophenethyl amine part of carpropamid were replaced with alkyl, cycloalkyl and substituted phenylalkyl amines . The amines were obtained from the corresponding keto-oximes using a reduction system of sodium borohydride with molybdenum oxide as the additive .Applications De Recherche Scientifique
Chimie Agricole : Développement des Pesticides
Le composé est utilisé dans la modification du carpropamide, un pesticide. En modifiant la partie amine du carpropamide pour inclure différentes amines alkyles, cycloalkyles et phénylalkyles, les chercheurs visent à surmonter la résistance des champignons. L’émergence de champignons résistants au carpropamide a été liée à des mutations de la déshydratase de la scytalone, et des modifications structurelles de la partie amine peuvent conduire à de nouveaux composés qui brisent la résistance .
Mécanisme D'action
The mechanism of action of [2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine is not fully understood. However, it is believed to interact with a variety of cellular receptors and enzymes, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
[2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to affect the expression of various genes, as well as to modulate the activity of various enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in solution. However, it is also relatively toxic, and so care must be taken to ensure that it is not ingested or inhaled.
Orientations Futures
There are a number of potential future directions for the use of [2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine in scientific research. It could potentially be used in the development of new drugs, as well as in the study of the effects of environmental contaminants on human health. It could also be used in the development of new compounds, such as cyclopropylamines. Additionally, it could be used to study the effects of various drugs on the brain, or to study the effects of various environmental contaminants on the human body.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c1-10(12-4-5-12)15-9-8-11-2-6-13(14)7-3-11/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHCNGFGDSJFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1461392.png)





![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)
amine](/img/structure/B1461402.png)
![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1461404.png)


